molecular formula C12H13NO4 B2520817 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 380607-13-6

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2520817
CAS No.: 380607-13-6
M. Wt: 235.239
InChI Key: ANSUPYBJVNMSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Reactivity with Aldehydes and Ketones : 5,7-Dimethoxyindoles, closely related to 5,6-dimethoxyindoles, exhibit selective reactivity with aldehydes and ketones. This reactivity is influenced by the substitution pattern on the indole ring, demonstrating different preferences in reaction sites under varying conditions (Condie et al., 2020).

  • Synthesis of Eumelanin-Inspired Compounds : The synthesis of dihydroxyindoles, including derivatives of 5,6-dihydroxyindole-2-carboxylic acid (structurally similar to 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid), is crucial for studying eumelanin, a key pigment in humans. These syntheses provide access to a variety of small molecules for further biological investigation (Aebly et al., 2018).

  • Indole Derivative Synthesis and Biological Properties : Synthesis of various indole-2-carbohydrazides and oxadiazoles, starting from related dimethoxyindole compounds, has been explored. These compounds show notable antioxidant and acetylcholinesterase inhibition properties, indicating potential therapeutic applications (Bingul et al., 2019).

Biological and Medical Research

  • Presence in Melanotic Urine : The identification of 5,6-dimethoxyindolyl-2-carboxylic acid in the urine of patients with malignant melanoma suggests an active methylating process in melanoma tissue. This finding aids in understanding melanoma metabolism and diagnosis (Pavel et al., 1983).

  • Eumelanin Polymerization Studies : Investigations into the polymerization of 5,6-dihydroxyindole-2-carboxylic acid, a key intermediate in eumelanin synthesis, reveal complex polymerization modes. These studies are significant for understanding the chemical constitution of natural and synthetic eumelanins (Pezzella et al., 1996).

Additional Applications

  • Oligomerization with Thiols : Research on the reaction of indole derivatives, including indole-5-carboxylic acid, with thiols in the presence of trifluoroacetic acid, leads to the formation of various biindolyl and triindolyl compounds. These findings have implications for synthetic chemistry and potential biological applications (Mutulis et al., 2008).

  • Oxidation Chemistry and Electrochemical Studies : The oxidation of indole-2-carboxylic acid in neutral aqueous solutions has been studied, providing insights into the redox mechanism and product formation. This research is significant for understanding the electrochemical properties of indole derivatives (Goyal & Sangal, 2005).

Mechanism of Action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Properties

IUPAC Name

5,6-dimethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-8-6-11(17-3)10(16-2)5-7(8)4-9(13)12(14)15/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUPYBJVNMSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.